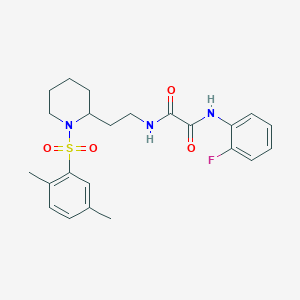

![molecular formula C19H18N4O4S2 B2627371 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 877655-75-9](/img/structure/B2627371.png)

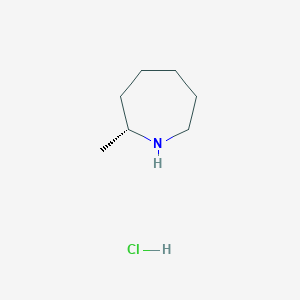

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of thieno[3,2-d]pyrimidine . It has been studied for its potential as an mTOR inhibitor, which could have applications in the treatment of hepatocellular carcinoma .

Synthesis Analysis

The compound was synthesized according to a general procedure, resulting in a white powder . The total yield was 19.2% . Other studies have reported the use of DMF–DMA as a good methylating agent, which leads to the transformation of similar compounds .Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The 1H NMR and 13C NMR data provide detailed information about the structure of the compound . The compound has a 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine scaffold .Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving acylation with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Physical And Chemical Properties Analysis

The compound is a white powder . It has a melting point of 224.7–226.3°C . The 1H NMR and 13C NMR data provide detailed information about the structure of the compound .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound and its derivatives have shown promise in anticancer research. Al-Sanea et al. (2020) explored the synthesis and anticancer activity of certain derivatives on 60 cancer cell lines, noting significant growth inhibition in eight cancer cell lines, including HOP-92 and NCI-H226. Similarly, Hafez & El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity comparable to doxorubicin on various human cancer cell lines, including MCF-7, HeLa, and HCT-116. El-Morsy, El-Sayed, & Abulkhair (2017) also noted that certain derivatives exhibited moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, indicating the potential utility of these compounds in developing new anticancer therapies (Al-Sanea et al., 2020; Hafez & El-Gazzar, 2017; El-Morsy et al., 2017).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, & Zaki (2020) synthesized novel benzodifuranyl derivatives, showcasing their anti-inflammatory and analgesic properties. The compounds exhibited significant COX-2 inhibitory activity and provided substantial protection in analgesic activity tests, comparing favorably with standard drugs such as sodium diclofenac (Abu‐Hashem et al., 2020).

Antibacterial and Antioxidant Activities

Hamdi, Al-ayed, Said, & Fabienne (2012) developed new coumarin derivatives with significant antibacterial activity against common pathogens like E. coli, S. aureus, and B. subtilis, as well as notable antioxidant properties. These findings highlight the compound's potential in developing new antibacterial and antioxidant agents (Hamdi et al., 2012).

Antimicrobial Activity

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives synthesized by Debnath & Ganguly (2015) demonstrated promising antibacterial and antifungal activities, particularly against pathogenic microorganisms. This suggests potential applications of the compound in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-11-8-15(22-27-11)21-16(24)10-29-19-20-14-6-7-28-17(14)18(25)23(19)12-4-3-5-13(9-12)26-2/h3-5,8-9H,6-7,10H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCLKQQDANYDQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride](/img/structure/B2627288.png)

![6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2627289.png)

![N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide](/img/structure/B2627291.png)

![N-(1-Methylpyrazol-4-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2627298.png)

![N-(4-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627307.png)

![(5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2627309.png)